5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a distinctive structure characterized by a pyrazole ring fused with a pyrimidine ring, along with specific substituents that enhance its chemical properties. The compound's molecular formula is C₁₆H₁₁F₃N₃, and it has a molecular weight of approximately 353.73 g/mol .
This compound can be sourced from various chemical suppliers, including Matrix Scientific and others that specialize in organic chemistry products. It is classified under heterocyclic compounds due to its unique ring structure, which includes nitrogen atoms in its rings. Its classification also includes aspects of pharmaceutical chemistry, given its potential applications in drug development.
The synthesis of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from simpler organic precursors. One common method includes the condensation of appropriate pyrazole derivatives with pyrimidine intermediates. Specific reactions may include:
These methods require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be described as follows:
The compound's structural representation can be depicted using various chemical drawing software or databases like PubChem.
The reactivity of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is influenced by its functional groups. Common reactions include:
These reactions are essential for modifying the compound for potential therapeutic applications.
The mechanism of action for compounds like 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine often involves interaction with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited:
Understanding the precise mechanism requires further biochemical studies.
The physical properties of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases.
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several potential applications in scientific research:
The pyrazolo[1,5-a]pyrimidine core is a planar, 10 π-electron aromatic system comprising a six-membered pyrimidine ring fused to a five-membered pyrazole ring. Bond length analyses from X-ray diffraction studies confirm delocalization across the bicyclic system, with typical C–C and C–N distances ranging from 1.35–1.42 Å, consistent with aromatic character . The planarity facilitates π-π stacking interactions in solid-state packing and biological recognition, while the nitrogen atoms (N1, N4, N5) serve as hydrogen-bond acceptors.
Synthetic Methodologies:5,7-Disubstituted derivatives like the target compound are typically synthesized via cyclocondensation between 5-amino-3-methylpyrazole and appropriately functionalized 1,3-biselectrophiles. Key routes include:
Table 1: Synthesis Routes for 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
Biselectrophile | Conditions | Position 5 Substituent | Position 7 Substituent | Yield Range |
---|---|---|---|---|
β-Enaminones (e.g., Ar-C(O)CH=C(NMe₂)CH₃) | Solvent-free, MW, 180°C | Aryl (e.g., 3,4-dimethylphenyl) | Aryl/Heteroaryl | 80–96% [4] [8] |
1,1,1-Trichloro-4-methoxy-3-penten-2-one | POCl₃/pyridine, reflux | CH₃ | CCl₃ | Moderate |
4-Dimethylamino-1-(thien-2-yl)-3-buten-2-one | Acid catalysis, heating | CH₃ | Thienyl | Moderate |
Microwave-assisted synthesis significantly enhances efficiency for β-enaminone routes, reducing reaction times from hours to minutes while improving yields and reducing waste (RME: 40–53%) [4] [6]. The 7-trifluoromethyl group is often introduced using trifluoromethyl-containing β-diketones or β-enaminones under similar conditions [3] [8].
Electronic Properties:Density functional theory (DFT) calculations reveal that electron-donating groups (EDGs) at C7 increase HOMO energy, enhancing electron-donating capacity, while electron-withdrawing groups (EWGs) like CF₃ lower LUMO energy, facilitating electron acceptance. For 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)PP:
Solid-State Packing:X-ray crystallography of related 7-CF₃-PP derivatives shows dominant packing motifs driven by:
The 3,4-Dimethylphenyl Group:This ortho-disubstituted aryl group at C5 provides distinct steric and electronic influences:
The Trifluoromethyl Group:The –CF₃ group at C7 is a potent EWG with unique properties:
Table 2: Electronic and Bioactive Contributions of Key Substituents
Substituent | σₚ (Hammett) | π (Hansch) | Key Contributions | Biological Impact |
---|---|---|---|---|
3,4-Dimethylphenyl (C5) | -0.14 (each CH₃) | ~2.1 | Enhanced electron density; Steric bulk; Hydrophobic surface | Improved target affinity (ΔpIC₅₀: +0.5–1.0 vs phenyl); Selectivity modulation |
Trifluoromethyl (C7) | +0.54 | +0.88 | Electron withdrawal; High dipole; Metabolic stability; Stereoelectronic effects | Increased cellular potency; Favorable ADME; Resistance to CYP450 metabolism |
Synergistic Effects:The combination creates a "push-pull" electronic system:
The evolution of PP chemistry reflects broader trends in heterocyclic and medicinal chemistry:
Early Explorations (1950s–1980s):
Medicinal Chemistry Renaissance (1990s–2010s):
Modern Innovations (2015–Present):
Table 3: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Development
Era | Milestone | Key Compound | Impact |
---|---|---|---|
1950s–1980s | Initial synthesis and structural characterization | Unsubstituted PP | Established core reactivity and purine mimicry |
1980s–2000s | First clinical PP drug; Expansion in kinase inhibition | Zaleplon, Dorsomorphin | Validated scaffold for CNS and metabolic disorders |
2010s | Antiviral applications; Palladium-catalyzed functionalization | Presatovir, Zanubrutinib intermediates | Enabled complex C3/C5 arylation; Advanced antiviral leads |
2020s | Fluorescence optimization; Targeted cancer therapeutics | Solid-state emitters (e.g., 4e) | Diversified applications into bioimaging and materials [6] |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: